molecular formula C16H18N2O3S B2721000 2-(3-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896293-14-4

2-(3-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No. B2721000
M. Wt: 318.39
InChI Key: XTDQLFKTESVIRH-UHFFFAOYSA-N
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Description

The compound “2-(3-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

While specific synthesis information for this compound is not available, benzamide compounds are often synthesized from benzoic acid or its derivatives and amine derivatives .


Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .

Scientific Research Applications

Receptor Binding Studies

A study on the potential of new iodobenzamide derivatives, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for visualizing primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells, highlights the relevance of methoxybenzamide compounds in receptor binding studies for cancer diagnosis (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Neurotransmitter Receptor Imaging

Research on serotonin-1A (5-HT1A) receptors, which play a significant role in the pathophysiology of psychiatric and neurodegenerative disorders, utilized compounds such as 4-(2'-methoxyphenyl)-1-[2'-(N-2'-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine ([18F]MPPF) for the quantitative analysis of 5-HT1A receptor densities in the brain regions of healthy human volunteers. This study underlines the importance of methoxybenzamide compounds in developing noninvasive imaging techniques for studying brain receptors (Passchier, van Waarde, Pieterman, Elsinga, Pruim, Hendrikse, Willemsen, & Vaalburg, 2000).

Antiemetic Therapy Research

The effectiveness of metoclopramide, a 4-amino-5-chloro-N-(2-diethyl-aminoethyl)-2-methoxybenzamide, against nausea and vomiting induced by cytoxic drugs was studied, indicating the application of methoxybenzamide compounds in developing treatments for chemotherapy-induced nausea (Vergin, Köhler, & Senn, 1984).

Epilepsy Research

In a study aimed at enhancing the specificity of 18F-MPPF PET abnormalities for localizing the epileptogenic zone in temporal lobe epilepsies, methoxybenzamide compounds were shown to be sensitive and specific in noninvasive imaging procedures, assisting in the presurgical assessment of patients (Didelot, Mauguière, Redouté, Bouvard, Lothe, Reilhac, Hammers, Costes, & Ryvlin, 2010).

Future Directions

Future research could focus on further exploring the biological activity of benzamide derivatives and developing more efficient synthetic methods for these compounds . Additionally, the use of chemometric pattern recognition techniques could help in the development of structure-activity relationship (SAR) models, which could guide the design of new benzamide derivatives with improved properties .

properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-9-10(2)22-16(13(9)15(20)17-3)18-14(19)11-6-5-7-12(8-11)21-4/h5-8H,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDQLFKTESVIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide

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